

In-Depth Technical Guide to the Physical Properties of Chlorophenylsilanes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Chlorophenylsilane**

Cat. No.: **B047029**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties—specifically boiling point and density—of **chlorophenylsilane** and its chlorinated isomers. The information contained herein is intended to support research, development, and drug discovery activities where these compounds may be utilized as intermediates or reagents.

Quantitative Physical Properties

The following table summarizes the key physical properties of various **chlorophenylsilane** isomers. These compounds are characterized by the substitution of hydrogen atoms with chlorine on the silyl group attached to a phenyl ring.

Compound Name	Molecular Formula	CAS Number	Boiling Point (°C)	Density (g/mL at 25°C)
Chlorophenylsilane	C ₆ H ₇ ClSi	4206-75-1	41 @ 9 mmHg[1] [2][3]	1.070[1][2][3]
Dichlorophenylsilane	C ₆ H ₆ Cl ₂ Si	1631-84-1	65-66 @ 10 mmHg	1.204[4]
Trichlorophenylsilane	C ₆ H ₅ Cl ₃ Si	98-13-5	201[5][6][7]	1.321[5][6][7]

Experimental Protocols

Accurate determination of the physical properties of **chlorophenylsilanes** is critical for their application. Due to their reactivity, particularly their moisture sensitivity, specific handling procedures are required.

Determination of Boiling Point

The boiling point of **chlorophenylsilanes** can be accurately determined using the Thiele tube method or by distillation. Given their reactivity with atmospheric moisture, these procedures should be conducted under an inert atmosphere (e.g., dry nitrogen or argon).

Methodology: Thiele Tube Under Inert Atmosphere

- Sample Preparation: A small, dry test tube is filled with a few milliliters of the **chlorophenylsilane** sample inside a glove box or under a stream of inert gas.
- Capillary Tube Insertion: A sealed-end capillary tube is inverted and placed into the test tube containing the sample.
- Apparatus Setup: The test tube is securely attached to a thermometer. The assembly is then placed in a Thiele tube filled with a suitable heating oil (e.g., mineral oil or silicone oil). The Thiele tube should be equipped with an inlet and outlet for a slow stream of inert gas to be passed over the heating oil.
- Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Boiling Point Determination: Heating is discontinued when a steady stream of bubbles is observed. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

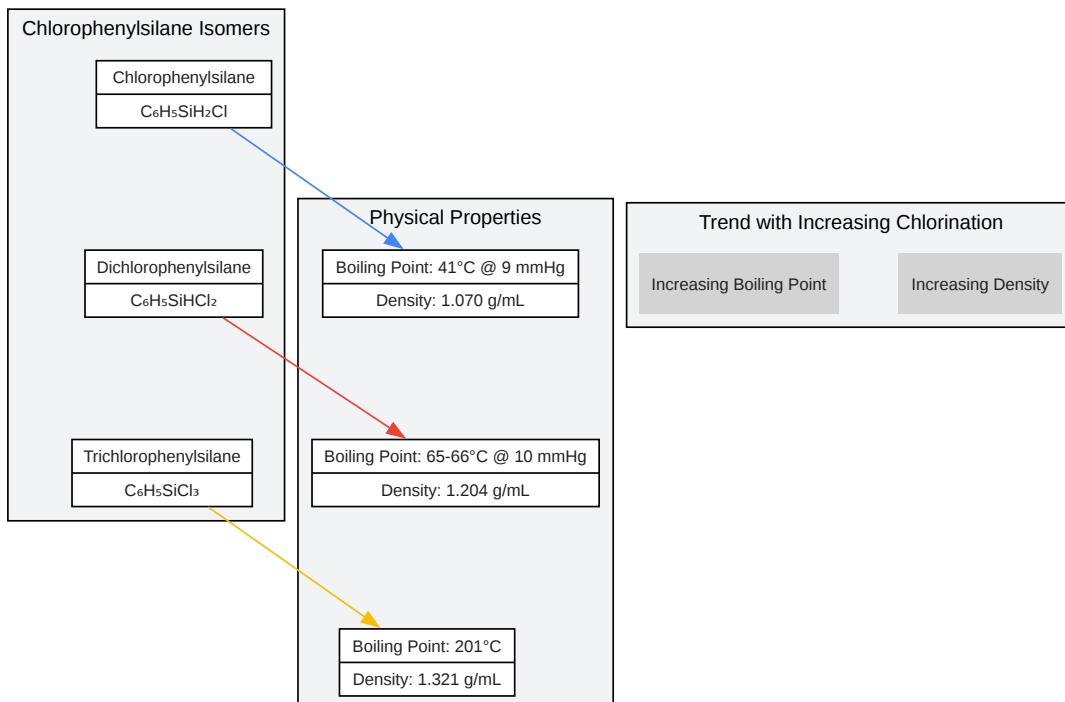
Methodology: Distillation Under Inert Atmosphere

- Apparatus Setup: A simple distillation apparatus is assembled using oven-dried glassware. The system is flushed with an inert gas.

- Sample Introduction: The **chlorophenylsilane** sample is introduced into the distillation flask under a positive pressure of inert gas. A few boiling chips are added.
- Distillation: The flask is gently heated. The temperature of the vapor is monitored with a thermometer placed at the vapor-condenser interface.
- Boiling Point Reading: The boiling point is the stable temperature at which the liquid is actively distilling and condensing.[9]

Determination of Density

The density of liquid **chlorophenylsilanes** can be precisely measured using a pycnometer. All operations must be carried out in an inert, moisture-free environment.


Methodology: Pycnometer Under Inert Atmosphere

- Apparatus Preparation: A clean, dry pycnometer of a known volume is weighed accurately.
- Sample Filling: Inside a glove box, the pycnometer is carefully filled with the **chlorophenylsilane** sample. The stopper is inserted, ensuring no air bubbles are trapped and any excess liquid is expelled through the capillary. The outside of the pycnometer is cleaned and dried.
- Weighing: The filled pycnometer is weighed to determine the mass of the liquid.
- Density Calculation: The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[13][14][15] For high accuracy, the temperature of the sample should be recorded, and the volume of the pycnometer should be calibrated at that temperature.

Visualization of Structure-Property Relationships

The following diagram illustrates the relationship between the degree of chlorination of the silyl group in **chlorophenylsilanes** and their corresponding boiling points and densities.

Physical Properties of Chlorophenylsilanes

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CHLOROPHENYLSILANE | 4206-75-1 [chemicalbook.com]
- 2. Chlorophenylsilane 97 4206-75-1 [sigmaaldrich.com]
- 3. CHLOROPHENYLSILANE [chemicalbook.com]
- 4. DICHLOROPHENYLSILANE [chembk.com]
- 5. Trichlorophenylsilane [chembk.com]
- 6. innospk.com [innospk.com]
- 7. Trichloro(phenyl)silane = 97.0 98-13-5 [sigmaaldrich.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. scribd.com [scribd.com]
- 14. genspark.ai [genspark.ai]
- 15. che.utah.edu [che.utah.edu]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical Properties of Chlorophenylsilanes]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b047029#physical-properties-of-chlorophenylsilane-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com